

An In-depth Technical Guide to 2-(4-Methylpyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Methylpyridin-2-YL)acetic acid

Cat. No.: B128190

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 149605-62-9

This technical guide provides a comprehensive overview of **2-(4-Methylpyridin-2-YL)acetic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, a potential synthetic route with a detailed experimental protocol, and explores its potential, though currently undocumented, biological significance.

Chemical and Physical Properties

2-(4-Methylpyridin-2-YL)acetic acid is a pyridine derivative with a carboxymethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. Its chemical structure and properties are summarized below.

Property	Value	Source
CAS Number	149605-62-9	[1] [2] [3]
Molecular Formula	C ₈ H ₉ NO ₂	[3]
Molecular Weight	151.16 g/mol	[3]
Boiling Point	296.3±25.0 °C (Predicted)	[3]
Density	1.196±0.06 g/cm ³ (Predicted)	[3]
Storage Temperature	Room Temperature	[3]

Synthesis of 2-(4-Methylpyridin-2-YL)acetic acid

While a specific, detailed experimental protocol for the synthesis of **2-(4-Methylpyridin-2-YL)acetic acid** is not readily available in the public domain, a plausible synthetic route can be derived from general methods for the preparation of pyridylacetic acid derivatives. A promising approach is a three-component synthesis utilizing a pyridine-N-oxide, an activating agent, and a Meldrum's acid derivative, which acts as a linchpin reagent.[\[1\]](#)[\[4\]](#) This method avoids the need for metal catalysts or preformed enolate equivalents.[\[4\]](#)

Proposed Synthetic Pathway

The proposed synthesis involves the activation of 4-methylpyridine-N-oxide, followed by nucleophilic substitution by a Meldrum's acid derivative. The resulting intermediate can then undergo ring-opening and decarboxylation to yield the final product.

Experimental Protocol

The following is a proposed experimental protocol based on the three-component synthesis of pyridylacetic acid derivatives.[\[1\]](#)[\[4\]](#) This protocol is intended as a guide and may require optimization.

Materials:

- 4-Methylpyridine-N-oxide
- Activating agent (e.g., trifluoroacetic anhydride, p-toluenesulfonyl chloride)

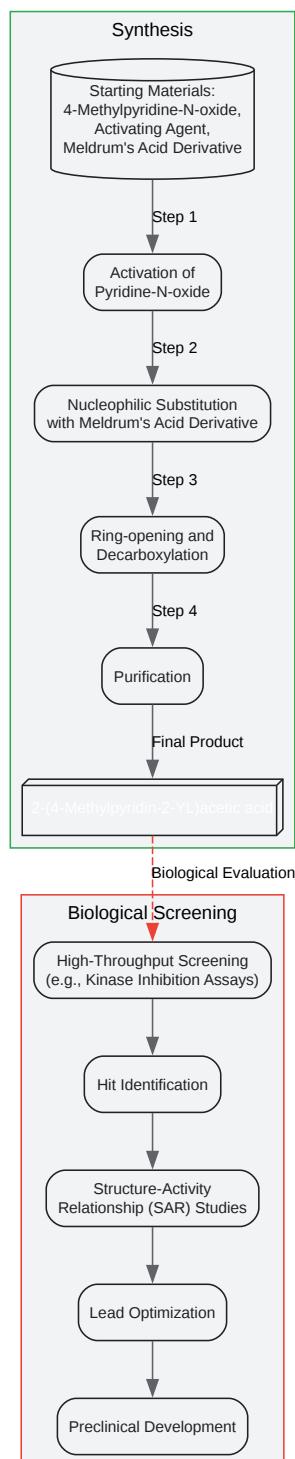
- Meldrum's acid derivative (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione)
- Anhydrous solvent (e.g., dichloromethane, toluene)
- Nucleophile for ring-opening (e.g., water, amine)
- Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
- Purification supplies (silica gel for column chromatography, solvents for recrystallization)

Procedure:

- Activation of Pyridine-N-oxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methylpyridine-N-oxide in an anhydrous solvent.
- Cool the solution to 0 °C and add the activating agent dropwise.
- Stir the reaction mixture at 0 °C for a specified time to allow for the formation of the activated intermediate.
- Nucleophilic Substitution: To the reaction mixture, add a solution of the Meldrum's acid derivative in the same anhydrous solvent.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Ring-opening and Decarboxylation: Add the nucleophile (e.g., water or an amine) to the reaction mixture.
- Heat the mixture to reflux to facilitate ring-opening and decarboxylation.
- Work-up and Purification: After cooling to room temperature, quench the reaction with an appropriate aqueous solution.
- Extract the aqueous layer with an organic solvent.

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography or recrystallization to obtain **2-(4-Methylpyridin-2-YL)acetic acid**.

Biological Activity and Signaling Pathways


Currently, there is a notable lack of publicly available information regarding the specific biological activity and the role of **2-(4-Methylpyridin-2-YL)acetic acid** in any signaling pathways. Pyridine derivatives, in general, are a prevalent class of heterocyclic compounds found in numerous pharmaceutical products and are known to exhibit a wide range of biological activities.^[1] Derivatives of pyridylacetic acid are utilized as subunits in various drugs and drug candidates.^[1]

Given the structural motifs present in **2-(4-Methylpyridin-2-YL)acetic acid**, it can be hypothesized that this compound may serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. The pyridine ring and the carboxylic acid group offer sites for further chemical modification to explore structure-activity relationships (SAR) for various biological targets. The synthesis and biological evaluation of related 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as inhibitors of transforming growth factor-beta type 1 receptor kinase (ALK5) suggest a potential area of investigation for this compound and its derivatives.^[5]

Experimental Workflow and Logic

Due to the absence of specific information on signaling pathways, a logical workflow for the synthesis and potential screening of **2-(4-Methylpyridin-2-YL)acetic acid** is presented below. This workflow outlines the key steps from starting materials to the final product and its subsequent evaluation for biological activity.

Synthesis and Screening Workflow for 2-(4-Methylpyridin-2-YL)acetic acid

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 3. 2-(4-METHYL PYRIDIN-2-YL)ACETIC ACID | 149605-62-9 [amp.chemicalbook.com]
- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Methylpyridin-2-YL)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128190#2-4-methylpyridin-2-yl-acetic-acid-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com